tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate
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Overview
Description
tert-Butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and an adamantyl moiety, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate typically involves the reaction of tert-butyl carbamate with an adamantyl derivative. One common method involves the use of tert-butyl carbamate and an adamantyl alcohol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the adamantyl moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the adamantyl moiety.
tert-Butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate: A compound with a similar carbamate structure but different functional groups.
Uniqueness: tert-Butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate is unique due to the presence of the adamantyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate |
InChI |
InChI=1S/C15H25NO4/c1-12(2,3)20-11(17)16-13-4-10-5-14(18,7-13)9-15(19,6-10)8-13/h10,18-19H,4-9H2,1-3H3,(H,16,17)/t10?,13?,14-,15+ |
InChI Key |
HWFCXPWUXFFWSU-GVDQSUKFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC12CC3C[C@](C1)(C[C@@](C3)(C2)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)(CC(C3)(C2)O)O |
Origin of Product |
United States |
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